N-methyl-4-phenoxyaniline
Description
Historical Context and Evolution of Phenoxyaniline (B8288346) Derivatives in Chemical Science
The scientific journey of phenoxyaniline derivatives is rooted in the broader history of dye chemistry and the subsequent rise of medicinal and materials science. Initially, related heterocyclic structures like phenoxazines were recognized for their utility as dyeing agents for textiles. nih.gov Over time, the versatile chemical nature of these compounds captured the interest of the broader research community, leading to explorations beyond colorants. nih.gov
The evolution of synthetic organic chemistry, particularly in the mid-20th century, spurred intensive research into creating novel molecular frameworks with specific functionalities. This era saw the development of methods to construct diaryl ether linkages, a key structural feature of phenoxyanilines. These compounds, including the parent 4-phenoxyaniline (B93406), became established as important intermediates in the synthesis of azo dyes and other industrial chemicals. chemimpex.com As research progressed, the focus expanded to their potential in pharmacology and materials science. nih.govchemimpex.com Scientists began to recognize the phenoxyaniline core as a valuable building block for more complex molecules, leading to its investigation in areas such as agrochemicals, polymers, and eventually, as a scaffold for biologically active agents. chemimpex.com
Significance of N-Methyl-4-phenoxyaniline as a Fundamental Aromatic Amine Scaffold
This compound is a secondary aromatic amine that possesses a unique combination of structural features, making it a significant scaffold in chemical synthesis. Its molecular architecture consists of a central aniline (B41778) ring, N-methylated at the amino group, and featuring a phenoxy substituent at the 4-position. This structure imparts a blend of rigidity from the aromatic rings and conformational flexibility around the ether linkage.
The key components contributing to its significance as a scaffold are:
Aromatic Amine: The secondary amine (an N-methylaniline moiety) serves as a key reactive handle for further chemical modifications, such as acylation or alkylation, allowing for the construction of diverse derivatives. acs.orgnih.gov
Diaryl Ether Linkage: The phenoxy group provides a stable, yet flexible, linker that connects two aromatic systems. The electron-rich nature of this ether substituent influences the electronic properties of the entire molecule, making it a valuable component for building complex structures.
Versatile Building Block: The 4-phenoxyaniline core is considered a valuable fragment in medicinal chemistry for developing new therapeutic agents. nih.govresearchgate.net Its ability to be synthetically modified has led to its use as a foundational structure in creating libraries of compounds for screening against various biological targets. nih.govontosight.ai The N-methyl group, in particular, can enhance properties like lipophilicity compared to the primary amine, 4-phenoxyaniline.
This combination of features establishes this compound and its parent structure as a privileged scaffold, a molecular framework that is repeatedly found in biologically active compounds.
Overview of Contemporary Research Landscape Pertaining to this compound
Modern research has increasingly focused on leveraging the this compound scaffold for various applications, particularly in medicinal chemistry and materials science. nih.govbldpharm.com A significant area of investigation is the development of neuroprotective agents. nih.gov
Researchers have synthesized and screened N-acyl derivatives of 4-phenoxyaniline for their ability to protect neurons from cell death. nih.govresearchgate.net These studies have shown that specific derivatives can provide significant protection against toxicity induced by factors like glutamate (B1630785) and the pro-apoptotic protein Bid. nih.govresearchgate.net The piperidine-4-carboxylic acid amide of 4-phenoxyaniline, for instance, was identified as a promising neuroprotective compound. researchgate.net Further modifications to this structure have been explored to establish clear structure-activity relationships. researchgate.net
Beyond neuroprotection, the phenoxyaniline framework is being explored for other therapeutic targets. Analogs have been investigated as potential inhibitors of N-type calcium channels and for their interactions with cytochrome P450 enzymes. nih.gov The scaffold has also been incorporated into more complex molecules designed as cholesteryl ester transfer protein (CETP) inhibitors and as potential anticancer agents. nih.gov
In the realm of materials science, phenoxyaniline derivatives are noted for their use in creating high-performance polymers, such as polyamides, where they can enhance thermal stability. chemimpex.com They are also listed as intermediates relevant to the development of materials for organic light-emitting diodes (OLEDs). bldpharm.com Furthermore, spin-labeled N-acyl derivatives of 4-phenoxyaniline are being used as molecular probes to study complex biological interactions, such as the binding of small molecules to proteins like bovine serum albumin. rsc.org
| Derivative Class | Research Focus | Key Findings | Reference |
|---|---|---|---|
| N-acyl-4-phenoxyanilines | Neuroprotection | Derivatives showed significant protection against glutamate- and Bid-induced neurotoxicity. The piperidine (B6355638) carboxylic acid amide was particularly active. | nih.govresearchgate.net |
| Phenoxyaniline Analogues | N-Type Calcium Channel Inhibition | Structural modifications, including replacing an amide linker with an aniline moiety, were explored to develop potent CaV2.2 channel blockers. | nih.gov |
| Phenoxyaniline-based Macroinitiators | Anticancer Activity | Demonstrated effective inhibition of prostate adenocarcinoma and lung cancer cell lines through the induction of apoptosis. | |
| N,N-disubstituted-4-arylthiazole-2-methylamines | CETP Inhibition | Compounds using a phenoxyaniline core showed potent inhibitory activity against Cholesteryl Ester Transfer Protein (CETP). | nih.gov |
| Spin-Labeled N-acyl-4-phenoxyaniline | Biochemical Probes | Used to study the interaction and binding affinity with proteins like bovine serum albumin (BSA) and cyclodextrin. | rsc.org |
| Compound Name | Key Structural Features | Primary Research Applications | Reference |
|---|---|---|---|
| This compound | Secondary amine, phenoxy at 4-position | Intermediate for neuroprotective agents, biochemical probes. | acs.orgbldpharm.comrsc.org |
| 4-Phenoxyaniline | Primary amine, phenoxy at 4-position | Intermediate for dyes, polymers, and neuroprotective agents. | chemimpex.comresearchgate.net |
| 2-Phenoxyaniline (B124666) | Primary amine, phenoxy at 2-position | Intermediate for Na+/Ca2+ exchange inhibitors, antimycobacterial agents. | cuni.czgoogle.com |
| N-Methyl-3-phenoxyaniline | Secondary amine, phenoxy at 3-position | Intermediate in ligand design, polymer chemistry, and pharmaceuticals. | |
| 2-Methyl-4-phenoxyaniline | Methyl at 2-position, phenoxy at 4-position | Intermediate for dyes, pigments, and pharmaceuticals; studied for enzyme inhibition. |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-4-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSPSNFFTXUJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Methyl 4 Phenoxyaniline
Established Synthetic Routes and Reaction Conditions
Established methods for synthesizing N-methyl-4-phenoxyaniline rely on well-documented chemical transformations. These include the direct methylation of the 4-phenoxyaniline (B93406) precursor, coupling reactions to construct the diaryl ether amine backbone, and comprehensive multi-step sequences starting from basic chemical building blocks.
N-Methylation of 4-Phenoxyaniline Precursors
The direct N-methylation of 4-phenoxyaniline is a straightforward approach to the target molecule. This transformation typically involves the reaction of the primary amine with a methylating agent. One documented procedure utilizes a trimethylamine-borane complex (Me₃N–BH₃) and a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds under heating to afford this compound. rsc.org For instance, the reaction of 4-phenoxyaniline with Me₃N–BH₃ and NaH in DMF at 80°C has been reported. rsc.org
Reductive amination represents another viable pathway. This involves reacting 4-phenoxyaniline with an aldehyde, such as formaldehyde, in the presence of a reducing agent. While specific examples for this compound are part of broader studies, the general methodology is well-established for producing N-methylated anilines. nih.govacs.org
Different methylating agents and catalytic systems can be employed to achieve selective mono-N-methylation, which is crucial to prevent the formation of the N,N-dimethylated byproduct. Traditional reagents for N-methylation include methyl iodide or dimethyl sulfate, though greener alternatives are increasingly preferred. oup.com
Table 1: N-Methylation of 4-Phenoxyaniline
| Precursor | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Phenoxyaniline | Me₃N–BH₃, NaH | DMF | 80°C | Not specified | rsc.org |
Coupling Reactions for Phenoxyaniline (B8288346) Scaffold Formation
The construction of the 4-phenoxyaniline scaffold is a critical step and is often achieved through carbon-oxygen (C-O) and carbon-nitrogen (C-N) bond-forming cross-coupling reactions.
The Ullmann condensation is a classical and widely used method for forming the diaryl ether linkage. smolecule.comwikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org For the synthesis of 4-phenoxyaniline, this could involve reacting 4-aminophenol (B1666318) with an aryl halide like iodobenzene, or conversely, 4-haloaniline with phenol. Modern variations of the Ullmann reaction employ soluble copper catalysts and ligands, which allow for milder reaction conditions compared to the traditionally harsh high-temperature requirements. wikipedia.orgrsc.org For example, a protocol using copper(II) glycinate (B8599266) monohydrate as a catalyst and potassium hydroxide (B78521) as a base in dimethyl sulfoxide (B87167) (DMSO) at 80°C has been reported to give high yields of 4-phenoxyaniline. smolecule.comchemicalbook.com
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgrug.nl This reaction can be used to couple an amine with an aryl halide. To form 4-phenoxyaniline, this could involve reacting ammonia (B1221849) or an ammonia equivalent with 4-phenoxy-substituted aryl halides, or reacting phenoxide with a haloaniline derivative followed by amination. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and utility of this reaction, allowing it to proceed under mild conditions with a high degree of functional group tolerance. wikipedia.orgrug.nlnih.gov
Table 2: Coupling Reactions for 4-Phenoxyaniline Scaffold Synthesis
| Reaction Type | Aryl Halide | Nucleophile | Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Ullmann Condensation | Iodobenzene | 4-Aminophenol | Cu(II) glycinate monohydrate / KOH | DMSO | 80°C | 98% | smolecule.com |
| Ullmann Condensation | 4-Chloronitrobenzene | Phenol | Copper | Not specified | High | Not specified | wikipedia.org |
| Buchwald-Hartwig | Aryl Halides | Amines | Palladium / Phosphine Ligands | Various | Mild | High | wikipedia.orgrug.nl |
Multi-step Synthesis Approaches from Readily Available Starting Materials
Industrial-scale production and laboratory synthesis often rely on multi-step sequences starting from simple, readily available materials. A common strategy involves nitration followed by a condensation reaction and subsequent reduction.
One such "one-pot" synthesis has been described for a derivative, 2,6-diisopropyl-4-phenoxyaniline. smolecule.com This process starts with the nitration of 2,6-diisopropylaniline (B50358) to form the corresponding 4-nitroaniline (B120555) derivative. google.com This intermediate then undergoes a condensation reaction with phenol, catalyzed by a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, to form the diaryl ether. The final step is the reduction of the nitro group to the primary amine. smolecule.com
Another multi-step approach begins with a different starting material, such as o-toluidine. This process involves the protection of the amino group via acetylation, followed by selective nitration at the para-position. The resulting 2-methyl-4-nitroacetanilide can then be further elaborated. A similar sequence starting from acetanilide (B955) involves nitration to p-nitroacetanilide, followed by hydrolysis to p-nitroaniline, which can then be used in a diaryl ether synthesis. magritek.com
A synthesis starting from 2-phenoxyaniline (B124666) has also been documented. It involves condensation with 2,5-dimethoxybenzaldehyde (B135726) followed by reduction with sodium borohydride (B1222165) to yield an N-substituted phenoxyaniline derivative. nih.gov
Novel Catalytic Approaches in this compound Synthesis
Recent advances in catalysis have led to more efficient and selective methods for the synthesis of this compound. These novel approaches often focus on improving the N-methylation step and the core scaffold formation through advanced catalytic systems.
Heterogeneous Catalysis for Selective N-Methylation
Heterogeneous catalysts are advantageous due to their ease of separation, reusability, and durability. oup.com In the context of N-methylation, significant research has focused on using catalysts that can selectively produce mono-N-methylated amines while suppressing over-methylation to N,N-dimethylated products. oup.comoup.com
One effective system employs a ceria-supported copper (Cu/CeO₂) catalyst for the N-methylation of aniline (B41778) using carbon dioxide (CO₂) and hydrogen (H₂) as the methyl source. oup.comelsevierpure.com The Cu sub-nanoparticles are the active species, and the CeO₂ support plays a crucial role in preventing the over-methylation of the desired N-methylaniline. oup.comoup.com Other heterogeneous catalysts, such as those based on nickel (e.g., Ni/ZnAlOx), have also shown high efficiency for the selective mono-N-methylation of anilines using methanol (B129727) as the methylating agent. rsc.org These systems offer a greener alternative to traditional methylating agents. oup.comlookchem.com
Table 3: Heterogeneous Catalysts for Selective N-Methylation of Anilines
| Catalyst | Methyl Source | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Cu/CeO₂ | CO₂ and H₂ | Aniline | High selectivity to mono-N-methylated product | oup.comoup.comelsevierpure.com |
| Pt/C | Methanol | Aromatic amines | Effective for N-monomethylation | lookchem.com |
| Ni/ZnAlOx | Methanol | Aniline | High conversion and selectivity | rsc.org |
| Noble Metal-based (Pd, Ag, Au, Pt, Ru) | CO₂ and H₂ | Amines | Reviewed for N-methylation | researchgate.net |
Organometallic Catalysis in Carbon-Oxygen and Carbon-Nitrogen Bond Formations
The formation of the C-O and C-N bonds that constitute the phenoxyaniline scaffold heavily relies on organometallic catalysis. rsc.orgkaust.edu.saacs.org As mentioned previously, the Ullmann and Buchwald-Hartwig reactions are prime examples.
Recent developments in Ullmann-type couplings have focused on creating more efficient copper-based catalytic systems. The use of core-shell structured Cu/Cu₂O nanowires has been explored as a highly efficient and reliable heterogeneous catalyst for the synthesis of diaryl ethers and amines under ligand-free conditions. kaust.edu.sa These advancements aim to overcome the limitations of traditional Ullmann reactions, such as harsh conditions and the need for stoichiometric amounts of copper. wikipedia.org Mechanistic studies suggest that these reactions can proceed through copper(I) intermediates. acs.org
In Buchwald-Hartwig aminations , the evolution of catalyst systems has been a major focus. The development of sterically hindered and electron-rich phosphine ligands has dramatically improved the efficiency and scope of palladium-catalyzed C-N bond formation. wikipedia.orgrug.nlnih.gov These advanced catalysts allow for the coupling of a wide range of aryl halides (including chlorides) and amines under milder conditions. nih.gov Nickel-based catalysts have also emerged as a more earth-abundant and cost-effective alternative to palladium for these cross-coupling reactions. acs.orgnih.gov
Green Chemistry Principles in this compound Synthesis
Solvent-Free and Reduced-Solvent Methodologies
The choice of solvent is a fundamental aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The ideal green process aims for solvent-free conditions or the use of benign solvents like water.
In the synthesis of N-alkyated amines, including structures similar to this compound, significant research has been directed towards minimizing solvent use. One prominent strategy is the use of a reagent that can also function as the solvent. For the N-methylation of anilines, methanol can serve as both the methylating agent and the reaction medium. This approach drastically reduces the need for additional, often more hazardous, organic solvents. For instance, heterogeneous catalysts have been developed for the selective mono-N-methylation of various anilines using methanol, showcasing high yields and selectivities. researchgate.net This methodology represents a significant step towards a reduced-solvent process.
Another green approach gaining traction is the use of water as a solvent. While organic compounds often have limited solubility in water, specialized catalytic systems or the use of co-solvents can overcome this challenge. Research on the formation of carbon-nitrogen bonds has demonstrated successful syntheses in water or water-cosolvent systems, often at room temperature and without the need for a catalyst. wikimedia.orgnih.gov For example, a protocol using a water/CH2Cl2 mixture has been effective for the synthesis of compounds with C=N bonds, highlighting the potential of water-based systems to facilitate reactions that traditionally rely on volatile organic solvents. nih.gov While not a direct synthesis of this compound, these methodologies underscore the ongoing shift towards aqueous and reduced-solvent conditions in amine synthesis.
The table below summarizes various solvent strategies and their alignment with green chemistry principles, representing potential avenues for the synthesis of this compound.
| Solvent Strategy | Example Solvent(s) | Green Chemistry Principle Addressed | Research Findings |
| Reagent as Solvent | Methanol | Reduced Solvent Use, Waste Prevention | Catalytic N-methylation of anilines with methanol shows high selectivity (>90%) for the mono-methylated product. researchgate.net |
| Aqueous Co-Solvent | Water / Dichloromethane | Use of Safer Solvents | Catalyst-free formation of C=N bonds has been achieved in a H₂O/CH₂Cl₂ (4:1) system at room temperature with high yields (up to 95%). nih.gov |
| Traditional Organic | Dimethyl sulfoxide (DMSO) | (Less aligned) | Ullmann condensation for the synthesis of the precursor 4-phenoxyaniline often uses DMSO at elevated temperatures (80°C). chemicalbook.com |
Atom Economy and Process Efficiency Considerations
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comchemistry-teaching-resources.com A reaction with 100% atom economy is one where all the atoms of the reactants are found in the final product, generating no waste byproducts. chemistry-teaching-resources.com
Traditional methods for N-methylation often suffer from poor atom economy. For example, the use of methyl halides (e.g., methyl iodide) as methylating agents in the presence of a base results in the formation of stoichiometric amounts of salt byproducts. This not only represents a waste of atomic resources but also complicates product purification.
In contrast, modern catalytic approaches significantly improve atom economy. The catalytic N-methylation of an amine using methanol is a prime example. In this process, methanol provides the methyl group, and the only theoretical byproduct is water, a benign and easily removed substance. This type of reaction, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, is highly atom-economical. researchgate.net
The following table provides a comparative analysis of the theoretical atom economy for two different synthetic approaches to this compound, starting from 4-phenoxyaniline.
| Synthetic Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Classical Methylation | 4-phenoxyaniline, Methyl iodide, Sodium hydroxide | This compound | Sodium iodide, Water | C₁₃H₁₃NO / (C₁₂H₁₁NO + CH₃I + NaOH) = 199.25 / (185.22 + 141.94 + 40.00) = 54.4% |
| Catalytic Methylation | 4-phenoxyaniline, Methanol | This compound | Water | C₁₃H₁₃NO / (C₁₂H₁₁NO + CH₃OH) = 199.25 / (185.22 + 32.04) = 91.7% |
This calculation is theoretical and assumes 100% conversion and selectivity. Actual process efficiency will also depend on reaction yield, energy consumption, and the lifecycle of the catalyst.
By prioritizing catalytic routes that utilize reagents like methanol and designing processes that reduce intermediate handling, the synthesis of this compound can be aligned more closely with the principles of green chemistry, leading to more sustainable and economically viable production. chemistry-teaching-resources.comresearchgate.net
Advanced Derivatization Strategies and Synthetic Transformations of N Methyl 4 Phenoxyaniline
N-Functionalization and Substitution Reactions
The secondary amine functionality in N-methyl-4-phenoxyaniline is a prime site for chemical reactions, allowing for the introduction of diverse functional groups that can significantly alter the molecule's characteristics.
N-Acylation and N-Alkylation to Form Amides and Substituted Amines
The nitrogen atom of the N-methylaniline moiety can be further functionalized through acylation and alkylation reactions.
N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or carboxylic acid, to form an amide. This transformation is significant in medicinal chemistry. For instance, N-acyl derivatives of the related 4-phenoxyaniline (B93406) have been synthesized and investigated for their neuroprotective properties. nih.govresearchgate.net The acylation of the 4-phenoxyaniline scaffold with moieties like 4-piperidine carboxylic acid has yielded compounds with significant biological activity. nih.govresearchgate.net The introduction of an N-acyl group can alter the electronic properties of the aniline (B41778) nitrogen, making it less basic and potentially influencing interactions with biological targets. nih.gov
N-Alkylation introduces an additional alkyl or arylmethyl group, converting the secondary amine into a tertiary amine. The synthesis of this compound itself can be achieved by the methylation of N-(4-phenoxyphenyl)acetamide using a base like sodium hydride and an alkylating agent like methyl iodide, followed by deacetylation. nih.gov Further alkylation, for example with benzyl (B1604629) bromide in the presence of a base like potassium carbonate, can yield N-benzyl-N-methyl-4-phenoxyaniline. Catalytic methods using alcohols as alkylating agents in the presence of ruthenium or iridium complexes represent a green chemistry approach to N-alkylation of various anilines. nih.govionike.com These reactions typically proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. ionike.com
| Reaction Type | Reagent 1 | Reagent 2 | Product Type | Catalyst/Conditions | Reference |
| N-Methylation | 4-Phenoxyaniline | Methanol (B129727) | This compound | Ni/ZnAlOₓ-600, 160°C | |
| N-Benzylation | N-methyl-3-phenoxyaniline | Benzyl bromide | N-Benzyl-N-methyl-3-phenoxyaniline | K₂CO₃, DMF | |
| N-Alkylation | Aniline | Benzyl alcohol | N-Benzylaniline | Iridium Complex, KOtBu, 120°C | nih.gov |
| N-Acylation | 4-Phenoxyaniline | Piperidine-4-carboxylic acid | N-Acyl-4-phenoxyaniline | (Not specified) | nih.govresearchgate.net |
Formation of Sulfonamide Derivatives
The reaction of this compound with various sulfonyl chlorides in the presence of a base like pyridine (B92270) leads to the formation of N-aryl-N-methylsulfonamides. nih.govcbijournal.com This reaction is a common strategy in drug discovery to create compounds with specific geometric and electronic properties. The sulfonamide linkage is a stable, non-basic group that can act as a hydrogen bond acceptor. nih.gov
Structure-activity relationship studies on related compounds have shown that the sulfonamide moiety plays a crucial role in biological activity. nih.gov For example, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as progesterone (B1679170) receptor antagonists. nih.gov In these series, the parent sulfonamides were first synthesized from 4-phenoxyaniline, and subsequent N-methylation was carried out using sodium hydride and iodomethane (B122720) to produce the target N-methyl sulfonamide derivatives. nih.gov The introduction of the methyl group on the sulfonamide nitrogen was found to modestly decrease potency in some cases, suggesting that a secondary sulfonamide (N-H) may be optimal for certain biological targets. nih.gov The geometry of aromatic sulfonamides, which typically adopt a folded synclinal structure, differs from the planar trans conformation of amides, potentially influencing how they fit into protein binding pockets. nih.gov
Aromatic Ring Functionalization
The two aromatic rings of this compound, the aniline and the phenoxy ring, are susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents that can modulate the molecule's properties.
Electrophilic Aromatic Substitution (EAS) on the Phenoxy and Aniline Moieties
The aniline moiety is highly activated towards EAS due to the electron-donating nature of the N-methylamino group. wvu.edulibretexts.org This group directs incoming electrophiles primarily to the ortho and para positions relative to the nitrogen. wvu.edulkouniv.ac.in Since the para position is occupied by the phenoxy group, electrophilic substitution on the aniline ring is expected to occur at the positions ortho to the N-methylamino group (C2 and C6).
Directed Halogenation and Nitration Strategies
Halogenation of anilines can be achieved using various reagents. Direct chlorination or bromination of unprotected anilines can be performed with copper(II) halides in ionic liquids, which often yields the para-substituted product with high regioselectivity. nih.gov However, due to the high reactivity of the aniline ring, direct halogenation can sometimes lead to multiple substitutions and a lack of selectivity. nih.gov Protecting the amine as an acetamide (B32628) can moderate its activating effect and improve regioselectivity. wisc.edu For this compound, halogenation would likely target the ortho positions on the aniline ring.
Nitration is a classic EAS reaction that introduces a nitro group onto an aromatic ring using a mixture of nitric and sulfuric acid. tu-darmstadt.de The nitro group is a strong electron-withdrawing group and a key intermediate for the synthesis of further derivatives, as it can be easily reduced to an amine. libretexts.org For this compound, nitration is expected to occur on the highly activated aniline ring, ortho to the N-methylamino group. tu-darmstadt.de However, the phenoxy ring can also be nitrated. For example, the nitration of 2-phenoxyaniline (B124666) can yield 5-nitro-2-phenoxyaniline. The conditions must be carefully controlled to achieve selective nitration on the desired ring. The use of milder nitrating agents or protecting group strategies can be employed to direct the substitution. datapdf.com
| Reaction | Reagent | Expected Product on Aniline Ring | Expected Product on Phenoxy Ring | Notes | Reference |
| Chlorination | CuCl₂ | 2-Chloro-N-methyl-4-phenoxyaniline | N-Methyl-4-(chloro-phenoxy)-aniline | Regioselectivity depends on conditions. nih.gov | nih.gov |
| Nitration | HNO₃/H₂SO₄ | N-Methyl-2-nitro-4-phenoxyaniline | N-Methyl-4-(nitro-phenoxy)-aniline | Aniline ring is highly activated. tu-darmstadt.de | tu-darmstadt.de |
Diversification through Scaffold Modification and Hybridization
Beyond simple functionalization, the this compound core can be incorporated into larger, more complex molecules through hybridization. This strategy involves linking the scaffold to other pharmacologically relevant moieties to create hybrid compounds with potentially novel or dual modes of action.
For example, derivatives of 4-phenoxyaniline have been used as a fragment to build neuroprotective agents. researchgate.netresearchgate.net In these studies, the amine was acylated with structures like piperidine-4-carboxylic acid or β-alanine to create hybrid molecules. researchgate.netresearchgate.net These modifications aimed to explore structure-activity relationships by systematically altering different parts of the hybrid compound. researchgate.net
Another approach involves linking the this compound scaffold to other heterocyclic systems. The synthesis of N-((9H-pyrido[3,4-b]indol-3-yl)methyl)-3-phenoxyaniline demonstrates the hybridization of a phenoxyaniline (B8288346) with a β-carboline framework, a prominent alkaloid family known for diverse biological activities. researchgate.net Similarly, the scaffold has been incorporated into N,N-disubstituted-4-arylthiazole-2-methylamine derivatives. mdpi.com These strategies highlight the utility of this compound as a building block for creating structurally diverse chemical libraries for drug discovery and materials science. Modifications can also include replacing the ether oxygen linkage with a thioether or an amino group to further probe structure-activity relationships. researchgate.net
Incorporation into Polymeric Backbones
The integration of the this compound moiety into polymer backbones is a strategy to develop materials with tailored properties. While direct polymerization of this compound is not extensively documented, the behavior of its constituent parts—N-methylaniline and 4-phenoxyaniline—in polymerization reactions provides a strong basis for understanding its potential. The N-methyl group is known to enhance the solubility and processability of polyanilines, while the phenoxy group can be used to create thermally stable, high-performance polymers.
Research into N-substituted anilines shows that they can undergo oxidative polymerization. Poly(N-methylaniline) (PNMA), for instance, is noted for its improved solubility in common organic solvents compared to its unsubstituted counterpart, polyaniline (PANI). mdpi.com This enhanced solubility is a significant advantage for material processing. However, the presence of the methyl substituent on the nitrogen atom can also lead to polymers with lower molecular weights and reduced electrical conductivity due to steric hindrance, which can disrupt the conjugation along the polymer backbone. mdpi.commdpi.com The polymerization rate of aniline derivatives is strongly influenced by the nature and position of substituents. researchgate.net For example, the yield of polymers from ortho-substituted anilines drops significantly as the size of the substituent increases. mdpi.com
The 4-phenoxyaniline unit has been successfully used as a monomer or an initiator in polymerization. Studies have shown that using p-phenoxyaniline as an additive in aniline polymerization can greatly increase the rate of polymer formation. osti.gov This is attributed to its lower oxidation potential, which facilitates the initiation of polymer chains. osti.gov Furthermore, diamines containing the 4-phenoxy aniline structure have been employed to synthesize high-performance polymers such as poly(benzoxazole imide)s (PBOIs), which exhibit excellent thermal stability and mechanical properties. sci-hub.se
By combining these characteristics, polymers derived from this compound are anticipated to possess a blend of properties, including good solubility and processability from the N-methyl group and thermal stability conferred by the phenoxy ether linkage. The polymerization can be achieved through chemical or electrochemical oxidative methods, similar to those used for other substituted anilines. researchgate.net
Table 1: Predicted and Observed Properties of Polymers Derived from Aniline Analogs
| Polymer/Monomer Unit | Polymerization Method | Key Polymer Properties | Rationale / Reference |
|---|---|---|---|
| Poly(N-methylaniline) | Emulsion Polymerization, Oxidative | High solubility in organic solvents; lower electrical conductivity and molecular weight compared to PANI. | The N-methyl group improves solubility but introduces steric hindrance. mdpi.commdpi.com |
| 4-Phenoxyaniline | Additive in Oxidative Polymerization | Acts as an initiator, increasing the rate of polymerization. | Lower oxidation potential compared to aniline monomer. osti.gov |
| Diamine with 4-Phenoxy Aniline | Polycondensation | Forms high-performance polyimides with excellent thermal and mechanical stability. | The rigid phenoxy group contributes to robust polymer backbones. sci-hub.se |
| This compound | Oxidative, Polycondensation | Predicted: Good solubility, processability, and thermal stability. | Combines the solubilizing effect of the N-methyl group with the stability of the phenoxy ether linkage. |
Formation of Schiff Bases and Imine Derivatives
The reaction of this compound with carbonyl compounds such as aldehydes and ketones represents a key synthetic transformation. It is crucial to distinguish this reaction from classic Schiff base formation. Primary amines (R-NH₂) react with carbonyls to form neutral imines (or Schiff bases) via a condensation reaction that eliminates water. wikipedia.orgdoubtnut.com
In contrast, this compound is a secondary amine. When secondary amines react with aldehydes or ketones, the reaction proceeds through nucleophilic addition to form a hemiaminal intermediate, followed by dehydration. However, because the nitrogen atom lacks a second proton for elimination, the process stops at the formation of a cationic imine, known as a ternary iminium salt . acs.orgmasterorganicchemistry.comunl.pt These iminium salts are stable, isolable compounds, particularly when formed with non-nucleophilic counter-ions. unl.pt
The general synthesis of iminium salts from a secondary amine and a carbonyl compound is a well-established method. acs.orgscribd.com The reaction is analogous to the first steps of Schiff base synthesis and is often facilitated by conditions that remove the water formed during the condensation, thereby driving the equilibrium toward the product. acs.org
While specific studies detailing the formation of iminium salts from this compound are not prevalent, the extensive body of research on Schiff base synthesis from primary anilines provides a template for potential reaction conditions and partners. nih.govnih.gov It is expected that this compound would react with a wide variety of aromatic and aliphatic aldehydes under mild, often acid-catalyzed, conditions to yield the corresponding N-methyl-N-(4-phenoxyphenyl)iminium salts. The reactivity of the carbonyl component is a key factor, with aldehydes generally being more reactive than ketones. mediresonline.org
Table 2: Potential Carbonyl Reactants for the Formation of Iminium Derivatives
| Carbonyl Compound Type | Example | Expected Product with this compound | Significance / Reference |
|---|---|---|---|
| Aromatic Aldehyde | Benzaldehyde | N-benzylidene-N-methyl-4-phenoxyanilinium salt | Aromatic aldehydes are common reactants for imine formation with anilines. doubtnut.comnih.gov |
| Substituted Aromatic Aldehyde | 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-N-methyl-4-phenoxyanilinium salt | Electronic effects of substituents on the aldehyde can modulate reactivity. nih.gov |
| Heterocyclic Aldehyde | 2-Furaldehyde | N-(furan-2-ylmethylene)-N-methyl-4-phenoxyanilinium salt | Heterocyclic aldehydes are widely used, leading to derivatives with potential biological activity. |
| Aliphatic Aldehyde | Propanal | N-methyl-N-propylidene-4-phenoxyanilinium salt | Aliphatic aldehydes readily condense with amines. masterorganicchemistry.com |
| Ketone | Acetone | N-isopropylidene-N-methyl-4-phenoxyanilinium salt | Ketones are generally less reactive than aldehydes but can form ketiminium salts. acs.orgmasterorganicchemistry.com |
Reaction Mechanisms and Kinetics of N Methyl 4 Phenoxyaniline and Its Derivatives
Mechanistic Studies of Amine Reactivity
The reactivity of the amine group in N-methyl-4-phenoxyaniline is central to its chemical behavior. Mechanistic studies focus on understanding how the structural and electronic properties of the molecule influence its role in chemical transformations.
Nucleophilic Character of the N-Methylamine Group
The N-methylamine group of this compound possesses a lone pair of electrons on the nitrogen atom, making it a nucleophile—a species that attacks positively charged or electron-deficient centers in a chemical reaction. chemguide.co.uk The nucleophilicity of this secondary amine is influenced by competing electronic effects. Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating inductive effect of the additional alkyl (methyl) group, which increases the electron density on the nitrogen. masterorganicchemistry.com
| Amine Type | General Nucleophilicity Trend | Influencing Factors |
|---|---|---|
| Primary Alkylamine (R-NH₂) | Moderate | Less steric hindrance, but fewer electron-donating groups than secondary amines. masterorganicchemistry.com |
| Secondary Alkylamine (R₂-NH) | High | Increased electron density on nitrogen from two alkyl groups enhances nucleophilicity. masterorganicchemistry.comresearchgate.net |
| N-Methylaniline (Aromatic) | Reduced | Nitrogen lone pair is delocalized into the aromatic ring, reducing availability for nucleophilic attack. researchgate.net |
Role of Steric and Electronic Effects on Reactivity and Selectivity
Both steric and electronic effects significantly dictate the reactivity and selectivity of this compound in chemical reactions. francis-press.com
Steric Effects: The presence of the methyl group on the nitrogen atom introduces steric hindrance, which can impede the approach of reactants to the nucleophilic nitrogen center. This effect is particularly pronounced in nucleophilic aromatic substitution (SNAr) reactions. For instance, in reactions with phenyl 2,4,6-trinitrophenyl ethers, the rate constant for N-methylaniline is reduced by a factor of 105 compared to aniline (B41778). rsc.org This dramatic decrease in reactivity is attributed to increased steric hindrance during both the formation of the intermediate complex and the subsequent proton transfer step. rsc.org
Electronic Effects: The electronic nature of the substituents on the aromatic rings governs the molecule's reactivity. The phenoxy group at the para position has a dual electronic influence: it is electron-withdrawing through its inductive effect but electron-donating through resonance. The N-methyl group is weakly electron-donating. These combined effects modulate the electron density of the entire molecule, influencing its interaction with electrophiles and its behavior in catalyzed reactions. Derivatization reactions are often employed to alter the electronic properties of amines to enhance their volatility and improve selectivity in analyses. researchgate.net
Kinetics of Derivatization Reactions
Derivatization reactions are commonly used to modify the functional groups of amines like this compound to improve their properties for analysis or synthesis. nih.gov The study of the kinetics of these reactions provides insight into reaction rates and mechanisms.
Rate Law Determination for Key Transformations
The rate law for a reaction provides a mathematical expression of how the reaction rate depends on the concentration of reactants. For transformations involving this compound and its derivatives, the rate law is determined experimentally by monitoring the change in concentration of reactants or products over time.
For example, the kinetics of the oxidation of N-methylaniline by chromic acid were found to be zero-order with respect to the oxidant and first-order with respect to the amine substrate. asianpubs.org In another key transformation, the formation of N-nitrosamines from secondary amines, kinetic modeling shows that the reaction rate is highly dependent on pH, with the risk of formation becoming significant only at pH < 6 and at higher concentrations of nitrite. usp.org In copper-catalyzed N-arylation reactions, kinetic studies are consistent with a mechanism that is first-order in both the copper(I) intermediate and the aryl halide. acs.org
| Reaction Type | Reactants | Observed Reaction Order | Reference |
|---|---|---|---|
| Oxidation | N-Methylaniline and Chromic Acid | Zero-order in [Chromic Acid], First-order in [N-Methylaniline] | asianpubs.org |
| N-Nitrosation | Secondary Amines and Nitrite | Rate is highly dependent on pH and reactant concentrations. | usp.org |
| Copper-Catalyzed N-Arylation | Cu(I) Amidate and Aryl Iodide | First-order in [Cu(I) Amidate], First-order in [Aryl Iodide] | acs.org |
Influence of Catalysts and Reaction Conditions on Reaction Rates
Catalysts and reaction conditions play a pivotal role in controlling the rates of derivatization reactions. Transition-metal-catalyzed N-methylation of amines using methanol (B129727) has emerged as an efficient method. nih.gov Various catalysts based on ruthenium, iridium, palladium, iron, cobalt, and manganese have been developed for this purpose. nih.gov
For instance, a heterogeneous Ni/ZnAlOx catalyst has been shown to be effective for the N-methylation of aniline. rsc.org The reaction rate and selectivity can be tuned by adjusting conditions such as temperature and the presence of a base. rsc.orgresearchgate.net Similarly, ruthenium complexes have been used for the N-methylation of amines with methanol under weak base conditions, offering an environmentally friendlier alternative to methods requiring strong bases. nih.gov In copper-catalyzed C–N cross-coupling reactions, the choice of ligand and the use of soluble ionic bases can dramatically increase reaction rates, allowing for transformations to occur at much lower temperatures. acs.org
Computational Approaches to Elucidating Reaction Pathways and Transition States
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. nih.govchemrxiv.org Methods such as Density Functional Theory (DFT) are used to map potential energy surfaces, identify intermediates, and calculate the energies of transition states, which are the high-energy structures that exist between reactants and products. researchgate.net
DFT calculations have been employed to study the N-nitrosation of various secondary amines, revealing that the activation energies are relatively low, suggesting the reaction is likely to occur if the reactants encounter each other. researchgate.net For the reaction of 4-methyl aniline with hydroxyl radicals, computational studies using the M06-2X method have elucidated multiple reaction pathways, including OH addition to the ring and hydrogen abstraction from the amine group. mdpi.comresearchgate.net These calculations can determine the rate coefficient for each pathway and identify the major products under different conditions. nih.govmdpi.com Such computational insights are crucial for understanding reaction selectivity and for designing more efficient synthetic routes and catalysts. mdpi.com
| Reaction Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| 4-Methyl Aniline + OH Radical | M06-2X / CCSD(T) | Identified eight reaction paths; calculated total and individual rate coefficients; determined the major product. | mdpi.comresearchgate.net |
| N-Nitrosation of Secondary Amines | DFT (B3LYP-D3) | Calculated activation energies; assessed impact of steric and electronic effects on reaction barriers. | researchgate.net |
| Aniline + Methyl Radical | CCSD(T) // M06-2X | Established potential energy surface; calculated temperature- and pressure-dependent rate coefficients. | nih.gov |
| SNAr of Nitrobenzofurazan Ether with Aniline | DFT (M06-2x) | Identified transformations and intermediates; optimized structures of reactants, transition states, and products. | researchgate.net |
Computational Chemistry and Theoretical Studies of N Methyl 4 Phenoxyaniline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), serve as the foundation for understanding the molecular behavior of N-methyl-4-phenoxyaniline at the electronic level.
Electronic Structure Elucidation using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric parameters of molecules. kashanu.ac.ir DFT calculations, often employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can determine the most stable conformation (the global minimum on the potential energy surface) by optimizing molecular geometries. asianpubs.orgglobalresearchonline.net This process yields crucial data on bond lengths, bond angles, and dihedral angles.
For this compound, DFT optimization would reveal the precise spatial arrangement of its two aromatic rings relative to each other and the geometry of the N-methylamino group. The results of such calculations provide a detailed three-dimensional picture of the molecule's ground state. While a specific DFT study for this compound is not detailed in the available literature, representative parameters can be inferred from studies on analogous structures.
| Parameter | Bond/Angle | Representative Calculated Value |
| Bond Length | C-O (Ether) | ~1.36 Å |
| C-N (Aromatic) | ~1.40 Å | |
| N-C (Methyl) | ~1.47 Å | |
| C=C (Aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | C-O-C | ~118° |
| C-N-C | ~120° | |
| Dihedral Angle | C-O-C-C | Varies depending on ring orientation |
Table 6.1.1-1: Representative optimized geometric parameters for key structural motifs in this compound, based on values for similar compounds.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orgnih.gov The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.compku.edu.cn The LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity. youtube.com
The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxyaniline (B8288346) moiety, particularly the nitrogen atom and the attached phenyl ring, while the LUMO would be distributed over the aromatic systems.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.15 eV | Electron donor capability, related to nucleophilicity |
| LUMO | -0.85 eV | Electron acceptor capability, related to electrophilicity |
| Energy Gap (ΔE) | 4.30 eV | Indicator of chemical stability and reactivity |
Table 6.1.2-1: Representative FMO energy values for a phenoxyaniline-based Schiff base compound, illustrating the typical energy levels and gap that would be analyzed for this compound. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for predicting how a molecule will interact with other species and for identifying sites of potential chemical reactions. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values:
Red and Yellow: Regions of negative potential, which are electron-rich. These areas are susceptible to electrophilic attack. researchgate.net
Blue: Regions of positive potential, which are electron-poor. These areas are prone to nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential. wolfram.com
In this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the lone pairs of the oxygen and nitrogen atoms, making these the primary sites for electrophilic interaction. The hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential (blue), while the carbon framework of the rings would be relatively neutral (green).
Spectroscopic Property Prediction
Computational methods are widely used to predict spectroscopic properties, providing a theoretical basis for interpreting experimental data.
Theoretical Calculation of Vibrational Frequencies and Infrared Spectra
Theoretical vibrational analysis can be performed using DFT to predict the infrared (IR) and Raman spectra of a molecule. globalresearchonline.net The calculation determines the frequencies of the normal modes of vibration (3N-6 for a non-linear molecule, where N is the number of atoms). globalresearchonline.net These calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental spectra. asianpubs.orgglobalresearchonline.net This analysis allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular vibrations.
| Vibrational Mode | Description | Typical Scaled Wavenumber (cm⁻¹) |
| ν(C-H) aromatic | Aromatic C-H stretching | 3100 - 3000 |
| ν(C-H) methyl | Methyl C-H stretching | 2980 - 2870 |
| ν(C=C) aromatic | Aromatic ring stretching | 1600 - 1450 |
| ν(C-O-C) asym | Asymmetric ether C-O-C stretching | ~1240 |
| ν(C-N) | Aromatic C-N stretching | ~1250 |
Table 6.2.1-1: Representative calculated vibrational frequencies for key functional groups present in this compound, based on data from analogous aniline (B41778) compounds. asianpubs.org
UV-Vis Absorption Spectra and Time-Dependent DFT (TD-DFT) Calculations
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov TD-DFT calculates the energies of vertical electronic excitations from the ground state to various excited states. The results are typically presented as the maximum absorption wavelength (λmax), the oscillator strength (f), which is proportional to the intensity of the absorption band, and the character of the transition (e.g., HOMO → LUMO).
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings. The TD-DFT calculations can predict the λmax values for these transitions, helping to understand the molecule's chromophoric properties. Studies on similar phenoxyaniline-based structures show strong absorptions in the UV region. researchgate.net
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 334.48 | 0.8993 | HOMO → LUMO | π → π* |
Table 6.2.2-1: Representative TD-DFT calculation results for a phenoxyaniline-based Schiff base, illustrating the type of data generated for predicting UV-Vis absorption spectra. researchgate.net
Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations
No published studies were identified that specifically calculate the nonlinear optical properties or hyperpolarizability of this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
A search of scientific databases yielded no molecular dynamics simulation studies focused on the conformational analysis or intermolecular interactions of this compound.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
There are no available research articles that provide a Natural Bond Orbital (NBO) analysis for this compound to describe its electronic delocalization and stability.
Applications of N Methyl 4 Phenoxyaniline in Advanced Materials Science
Polymeric Materials
The incorporation of N-methyl-4-phenoxyaniline into polymer backbones has led to the creation of novel materials with enhanced properties suitable for demanding applications. Its structure allows for the synthesis of polymers with improved processability without significantly compromising their thermal and mechanical performance.
Integration into Polyimides and Poly(amic acid) Precursors
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of polyimides typically involves a two-step process. The first step is the reaction of a diamine with a dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor. mdpi.comvt.eduuwo.ca This precursor solution can then be processed into films or coatings. The second step involves the thermal or chemical cyclodehydration of the poly(amic acid) to form the final, insoluble, and intractable polyimide.
While direct research on the integration of this compound into polyimides is not extensively documented in publicly available literature, the use of structurally similar diamines, such as 4-phenoxyaniline (B93406), provides insights into its potential role. The reaction rate for the formation of poly(amic acid) is influenced by the polarity and basicity of the solvent, with faster rates observed in more polar solvents like DMAc. vt.edu The introduction of the flexible phenoxy group via this compound is anticipated to enhance the solubility and processability of the resulting polyimides, a common strategy to overcome the inherent rigidity of aromatic polyimides. titech.ac.jp The methyl group on the nitrogen atom may also influence the polymer's properties by affecting chain packing and intermolecular interactions.
The conversion of the poly(amic acid) precursor to the final polyimide can be achieved through thermal imidization, which involves heating the material in successive stages, for example, at 100 °C, 200 °C, and finally 300 °C. mdpi.com Alternatively, chemical imidization using agents like acetic anhydride (B1165640) and pyridine (B92270) can be employed. mdpi.com The properties of the final polyimide film, including its mechanical strength and thermal stability, are highly dependent on the chemical structure of the monomers used. researchgate.net
Polyaniline-Based Conductive Polymers and Composites
Polyaniline (PANI) is an intrinsically conductive polymer that has garnered significant attention due to its good environmental stability, tunable conductivity, and ease of synthesis. mdpi.commdpi.com However, pure PANI suffers from poor processability as it is often insoluble and infusible. kpi.ua One approach to overcome this limitation is through the synthesis of copolymers or composites with other polymers or monomers.
The incorporation of this compound into polyaniline-based systems can be explored through copolymerization with aniline (B41778). The resulting copolymers are expected to exhibit improved solubility in organic solvents due to the presence of the phenoxy and methyl groups, which can disrupt the chain packing and reduce intermolecular forces. Poly(N-methylaniline) (PNMA), a derivative of PANI, is known for its enhanced solubility in organic solvents compared to its unsubstituted counterpart. mdpi.com However, this improved solubility often comes at the cost of reduced electrical conductivity due to the steric hindrance of the methyl group, which can affect the conjugation along the polymer backbone. mdpi.com
The synthesis of these copolymers is typically achieved through chemical oxidative polymerization, using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. worldscientific.comnih.gov The properties of the resulting copolymer, such as solubility and electrical conductivity, can be tailored by varying the molar feed ratio of the comonomers. worldscientific.com
| Polymer System | Key Features | Potential Advantages of this compound Integration |
| Polyaniline (PANI) | High conductivity, good environmental stability | Improved solubility and processability |
| Poly(N-methylaniline) (PNMA) | Enhanced solubility in organic solvents | Further enhancement of solubility, potential for property tuning |
Epoxy Resin Systems for Fiber-Reinforced Composites
Epoxy resins are widely used as matrix materials in high-performance fiber-reinforced composites due to their excellent adhesion, mechanical properties, and chemical resistance. mdpi.com The properties of the cured epoxy are significantly influenced by the type of curing agent used. threebond.co.jp Aromatic amines are a class of curing agents that can impart high thermal stability to the epoxy network. threebond.co.jp
While direct studies on this compound as a primary curing agent for epoxy resins are limited in readily available literature, its derivatives, such as N,N-diglycidyl-4-phenoxy aniline, have been explored for use in epoxy resin compositions for fiber-reinforced composite materials. google.com These derivatives can be synthesized by reacting the corresponding phenoxy aniline with epichlorohydrin. google.com The use of such modified epoxy resins can lead to composites with high heat resistance and mechanical strength. google.com
The amine group in this compound can theoretically react with the epoxide rings of the epoxy resin, leading to cross-linking and the formation of a three-dimensional network. threebond.co.jp The presence of the phenoxy group could enhance the flexibility and toughness of the cured resin, while the aromatic nature of the molecule would contribute to thermal stability.
Elucidation of Structure-Property Relationships in this compound-Containing Polymers
The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in materials science. vt.eduresearchgate.net For polymers containing this compound, several structural features are expected to influence their thermal, mechanical, and electrical properties.
Flexibility: The ether linkage in the phenoxy group introduces flexibility into the polymer backbone. This can lead to a lower glass transition temperature (Tg) and improved processability, particularly in rigid polymer systems like polyimides. vt.edu
Thermal Stability: The aromatic rings in the this compound structure contribute to high thermal stability. Polymers incorporating this moiety are expected to exhibit good resistance to thermal degradation.
Solubility: The presence of the phenoxy and methyl groups can disrupt the regularity of the polymer chains, leading to increased solubility in organic solvents. This is a significant advantage for polymer processing and film formation. titech.ac.jp
Electrical Properties: In conductive polymers like polyaniline, the incorporation of this compound can influence the electrical conductivity. The steric hindrance from the methyl and phenoxy groups may disrupt the π-conjugation along the polymer chain, potentially leading to lower conductivity compared to the unsubstituted polymer. mdpi.com
| Structural Feature of this compound | Predicted Influence on Polymer Properties |
| Phenoxy Group (Ether Linkage) | Increased flexibility, improved solubility, potentially lower Tg |
| Aromatic Rings | High thermal stability, good mechanical strength |
| N-Methyl Group | Increased solubility, potential for steric hindrance affecting conductivity and chain packing |
Organic Electronic and Photonic Materials
The unique electronic characteristics of this compound make it a candidate for use in organic electronic and photonic devices, where precise control over molecular energy levels and charge transport properties is crucial.
Organic Photovoltaics and Solar Cell Components
Organic solar cells (OSCs) have emerged as a promising renewable energy technology due to their potential for low-cost, flexible, and large-area fabrication. mdpi.comresearchgate.net The performance of an OSC is critically dependent on the properties of the donor and acceptor materials in the active layer, as well as the charge transport layers.
Hole transport materials (HTMs) play a crucial role in efficiently extracting and transporting holes from the light-absorbing layer to the anode. mdpi.commdpi.comnih.gov Aniline-based compounds and polymers are being investigated as potential HTMs. For instance, polyaniline and its derivatives have been explored for this purpose. researchgate.net The design of new HTMs focuses on achieving high hole mobility, appropriate energy level alignment with the perovskite or organic absorber layer, and good film-forming properties.
While specific research on this compound as a primary component in organic solar cells is not widely reported, its structural motifs are found in materials developed for such applications. The triphenylamine (B166846) unit, which is structurally related to this compound, is a common building block for hole-transporting materials due to its electron-donating nature and ability to form stable radical cations. The phenoxy group could be utilized to fine-tune the electronic properties and solubility of potential donor or hole-transport materials. Further research is needed to synthesize and characterize materials based on this compound to evaluate their performance in organic photovoltaic devices.
Design of Non-Linear Optical (NLO) Materials
No research data was found that discusses the synthesis, characterization, or performance of this compound or its derivatives for non-linear optical applications. There are no available studies on its hyperpolarizability, second-harmonic generation (SHG) efficiency, or other relevant NLO properties.
Applications in Organic Light-Emitting Diodes (OLEDs) as Emitting or Host Materials
There is no scientific literature available that describes the use of this compound as an emitting material or a host material in the fabrication of Organic Light-Emitting Diodes. Consequently, no data on its electroluminescent properties, device efficiency, or performance metrics in OLEDs could be retrieved.
Role as a Building Block for Functional Ligands and Catalysts
No published research could be identified that details the use of this compound as a precursor or building block for the synthesis of functional ligands for coordination chemistry or in the development of catalysts. There is no information on its incorporation into catalytic systems or the performance of any such derived catalysts.
Role of N Methyl 4 Phenoxyaniline As a Key Synthetic Intermediate
Precursor for Advanced Aromatic Compounds
The N-methyl-4-phenoxyaniline scaffold is a foundational unit for constructing larger, more complex aromatic and heterocyclic structures. The inherent reactivity of its aniline (B41778) and phenoxy rings, combined with the nucleophilicity of the nitrogen atom, allows for extensive synthetic manipulation.
The aromatic rings of this compound are amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The substitution pattern is directed by the existing activating groups: the N-methylamino group on one ring and the phenoxy group on the other. The N-methylamino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already substituted, further functionalization is typically directed to the ortho position. The phenoxy group is also an activating, ortho-para directing group. This allows for selective modification of either aromatic ring, leading to a diverse library of substituted derivatives.
Table 1: Potential Electrophilic Aromatic Substitutions on this compound This table is illustrative and based on general principles of electrophilic aromatic substitution.
| Reaction | Reagent | Potential Product Structure |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro (-NO₂) group on one or both rings. |
| Halogenation | Br₂ / FeBr₃ | Introduction of a bromo (-Br) group on one or both rings. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Introduction of an acyl (-COR) group on one or both rings. |
The this compound core is a key component in the assembly of larger, polycyclic, and heterocyclic systems. The aniline nitrogen can act as a nucleophile in cyclization reactions to form nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry and materials science. For example, aniline derivatives are well-known precursors in reactions like the Skraup or Doebner-von Miller synthesis to produce quinoline-based structures. Similarly, it can be incorporated into larger molecular frameworks such as quinazolines and quinoxalines. acs.org The diaryl ether moiety provides a stable, yet flexible, linkage that is often found in biologically active molecules.
Table 2: Complex Scaffolds Potentially Derived from this compound
| Scaffold Class | Synthetic Strategy | Role of this compound |
|---|---|---|
| Quinolines/Quinazolines | Cyclocondensation reactions with dicarbonyl compounds or their equivalents. | Provides the aniline fragment, including the nitrogen atom and one aromatic ring. |
| Phenoxazines | Intramolecular cyclization of ortho-functionalized derivatives. | Serves as the foundational diaryl ether amine structure. |
Derivatization for Tailored Reactivity
The secondary amine functionality of this compound is a primary site for derivatization, allowing for the introduction of new linkages and functional groups that can fine-tune the molecule's chemical properties.
The nucleophilic secondary amine of this compound reacts readily with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These functional groups are of significant interest as they are bioisosteres of each other and are prevalent in pharmaceuticals and functional materials. nih.gov
The synthesis of amides is typically achieved by reacting this compound with an acyl chloride or a carboxylic acid activated with a coupling agent. The formation of sulfonamides involves the reaction with a sulfonyl chloride, often in the presence of a base to neutralize the HCl byproduct. organic-chemistry.org These reactions are generally high-yielding and tolerant of a wide range of functional groups on the reaction partner, enabling the synthesis of a large and diverse set of derivatives.
Table 3: Synthesis of Amide and Sulfonamide Derivatives
| Linkage Type | Reagent | General Product Structure |
|---|---|---|
| Amide | Acyl Chloride (R-COCl) | N-methyl-N-(4-phenoxyphenyl)acetamide (where R=CH₃) |
| Amide | Carboxylic Acid (R-COOH) + Coupling Agent | N-acyl-N-methyl-4-phenoxyaniline |
While this compound is an achiral molecule, it can be used as a starting material for the synthesis of chiral compounds. sciencenet.cn Chirality can be introduced by reacting the amine with a chiral reagent or by incorporating the molecule into a structure during an asymmetric synthesis.
One common strategy is to react the secondary amine with an enantiomerically pure chiral carboxylic acid or sulfonyl chloride. This reaction forms a mixture of diastereomers, as a new covalent bond is formed between the achiral amine and the chiral reagent. These diastereomers often have different physical properties, allowing for their separation by methods such as chromatography. Another approach involves the use of this compound as a nucleophile in a stereoselective reaction, such as a metal-catalyzed asymmetric allylic alkylation or a Michael addition to a prochiral substrate, to create a new stereocenter. nanobioletters.com
Table 4: Strategies for Introducing Chirality
| Strategy | Description | Example Reaction |
|---|---|---|
| Diastereomer Formation | Reaction of the achiral amine with a single enantiomer of a chiral reagent (e.g., a chiral acid chloride). | This compound + (S)-Ibuprofen chloride → Mixture of two diastereomeric amides. |
| Asymmetric Synthesis | Using the amine as a nucleophile in a reaction that creates a new chiral center under the control of a chiral catalyst or auxiliary. | Asymmetric Michael addition of this compound to an α,β-unsaturated ketone using a chiral catalyst. |
Environmental Chemistry and Degradation Pathways of N Methyl 4 Phenoxyaniline
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily driven by light (photodegradation), water (hydrolysis), and redox reactions occurring in environmental matrices like soil and water.
Photodegradation under Simulated Environmental Conditions
Photodegradation, or photolysis, is a primary mechanism for the breakdown of many organic pollutants in aquatic environments exposed to sunlight. This process can occur through two main pathways: direct photolysis, where the molecule itself absorbs light energy, and indirect photolysis, which is mediated by photosensitized species present in the water, such as hydroxyl radicals (•OH) or singlet oxygen.
N-methyl-4-phenoxyaniline possesses chromophores—the aromatic rings and the amine group—that can absorb ultraviolet (UV) radiation, making it potentially susceptible to direct photodegradation. The diphenyl ether and aniline (B41778) moieties are known to be photoreactive. The energy from light absorption can lead to the cleavage of the ether bond or the N-C bond, or to the oxidation of the aromatic rings. Indirect photolysis, driven by highly reactive species like •OH, is often a more significant pathway for the degradation of organic compounds in natural waters. These radicals can attack the electron-rich aromatic rings, leading to hydroxylation and subsequent ring opening.
While specific experimental data for this compound is not available, a hypothetical study design to assess its photodegradation is presented below.
Table 1: Illustrative Experimental Conditions for a Photodegradation Study of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Light Source | Xenon arc lamp with filters (simulating natural sunlight, λ > 290 nm) | Provides a light spectrum similar to natural sunlight, crucial for environmental relevance. |
| Aqueous Matrix | Purified water (for direct photolysis); Natural river water (for indirect photolysis) | Isolates direct light absorption effects versus degradation influenced by natural water constituents (e.g., dissolved organic matter). |
| Temperature | 25 °C ± 2 °C | Represents a standard environmental temperature. |
| pH | 5, 7, and 9 | Evaluates the influence of pH on degradation rates, as the ionization state of the amine group can affect photoreactivity. |
| Initial Concentration | 1-5 mg/L | A concentration range relevant for environmental studies that is also detectable by analytical instruments like HPLC-MS. |
Hydrolytic Stability and Identification of Transformation Products
Hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of a compound to hydrolysis is a key factor in its environmental persistence, particularly in aquatic systems and moist soils. The molecular structure of this compound contains an ether linkage (C-O-C) and an N-methyl amine linkage (C-N-C).
The diaryl ether bond is known to be exceptionally stable and resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Similarly, the N-C bond in N-alkylanilines is also generally stable and not susceptible to hydrolysis in the absence of specific enzymatic activity. Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound in the environment. Forced degradation studies under extreme pH and high temperatures would be needed to confirm this, but such conditions are not representative of most natural ecosystems.
Table 2: Predicted Hydrolytic Stability of this compound
| Functional Group | Bond Type | Predicted Stability under Environmental Conditions (pH 4-9) | Potential Transformation Products |
|---|---|---|---|
| Diphenyl Ether | Aryl-O-Aryl | Highly Stable | None expected via hydrolysis |
| N-Methylaniline | Aryl-N-Alkyl | Stable | None expected via hydrolysis |
Oxidative and Reductive Pathways in Environmental Matrices
Oxidative and reductive processes are critical in determining the fate of organic compounds in soil and sediment. In aerobic environments, oxidative pathways dominate, often mediated by metal oxides (e.g., manganese oxides in soil) or reactive oxygen species. In anaerobic environments, such as saturated soils or deep sediments, reductive pathways become more important.
The this compound molecule has several sites susceptible to oxidation. The secondary amine group can be oxidized, potentially leading to N-demethylation to form 4-phenoxyaniline (B93406) and formaldehyde. The electron-rich aromatic rings are also prime targets for oxidative attack, leading to the formation of hydroxylated derivatives (phenols and catechols). These hydroxylated intermediates are generally more susceptible to further degradation and ring cleavage. The ether linkage in diphenyl ethers has shown resistance to oxidation, suggesting that reactions on the aniline ring or N-methyl group may be more likely.
Reductive pathways are less studied for this class of compounds. In strongly reducing anaerobic environments, it is conceivable that if oxidative processes form nitro-aromatic intermediates (a less common pathway for anilines), these could be reduced back to amino groups. However, the primary anaerobic fate would more likely involve the microbial pathways discussed in the next section.
Biodegradation Studies
Biodegradation, the breakdown of organic matter by microorganisms, is often the most significant removal mechanism for organic pollutants in the environment. The complex structure of this compound suggests that its biodegradation would likely require a consortium of microorganisms with diverse metabolic capabilities.
Microbial Degradation in Aquatic and Terrestrial Systems
The biodegradation of this compound can be predicted by examining the microbial degradation of its core structures: diphenyl ether and N-methylaniline.
Attack on the N-Methylaniline Moiety: A common initial step in the microbial degradation of N-alkylanilines is N-dealkylation. Bacteria capable of this transformation would remove the methyl group, yielding 4-phenoxyaniline and formaldehyde. The resulting 4-phenoxyaniline would then be subject to further degradation. Aerobic bacteria are known to degrade aniline and its derivatives through the action of dioxygenase enzymes, which hydroxylate the aromatic ring to form catechols. These catechols are then susceptible to ring cleavage, leading to mineralization (breakdown to CO2 and H2O). For instance, various Pseudomonas and Rhodococcus species are known to degrade aniline derivatives. frontiersin.orgoup.complos.org
Attack on the Diphenyl Ether Moiety: The biodegradation of diphenyl ether has been observed in both bacteria and fungi. researchgate.netasm.org The typical pathway involves an initial dioxygenase attack on one of the aromatic rings to form a cis-dihydrodiol. This is then dehydrogenated to a catechol, which undergoes ring cleavage. Another documented pathway involves the cleavage of the ether bond itself, yielding two separate aromatic compounds (e.g., phenol (B47542) and catechol), which are then degraded individually. Fungi, particularly white-rot fungi like Trametes versicolor, use extracellular enzymes such as laccases and peroxidases that could also potentially oxidize this compound. researchgate.net
Table 3: Potential Microbial Degradation Reactions for this compound
| Reaction Type | Description | Key Enzymes (Examples) | Likely Microorganisms (Genera) |
|---|---|---|---|
| N-Demethylation | Removal of the methyl group from the nitrogen atom. | Monooxygenases | Pseudomonas, Rhodococcus |
| Aromatic Hydroxylation | Addition of hydroxyl (-OH) groups to one or both aromatic rings. | Dioxygenases, Monooxygenases | Sphingobium, Pseudomonas, Trametes |
| Ether Bond Cleavage | Scission of the C-O-C bond linking the two phenyl rings. | Dioxygenases | Sphingobium |
| Ring Cleavage | Opening of the aromatic ring structure following hydroxylation. | Dioxygenases (e.g., catechol 2,3-dioxygenase) | Various bacteria and fungi |
Identification of Biodegradation Metabolites
Based on the potential degradation pathways described above, a number of intermediate metabolites could be formed during the biodegradation of this compound. Identifying these metabolites is key to fully understanding the degradation pathway and assessing any potential risks from transformation products, which can sometimes be more toxic than the parent compound.
The primary metabolites would likely result from initial attacks on the molecule. Subsequent reactions would lead to a cascade of further intermediates.
Table 4: Plausible Biodegradation Metabolites of this compound
| Metabolite Name | Parent Pathway | Chemical Formula |
|---|---|---|
| 4-Phenoxyaniline | N-Demethylation | C12H11NO |
| Formaldehyde | N-Demethylation | CH2O |
| Hydroxylated this compound | Aromatic Hydroxylation | C13H13NO2 |
| Phenol | Ether Bond Cleavage | C6H6O |
| N-methyl-4-aminophenol | Ether Bond Cleavage | C7H9NO |
| Catechol | Aromatic Hydroxylation & Ether Cleavage | C6H6O2 |
| Muconic acid derivatives | Ring Cleavage | Variable |
Environmental Fate Modeling and Persistence Assessment of this compound
Environmental fate models are crucial tools that integrate a chemical's properties with environmental conditions to predict its distribution, concentration, and persistence in various compartments such as air, water, soil, and sediment rsc.orgresearchgate.net. For this compound, a Quantitative Structure-Activity Relationship (QSAR) approach would be a primary modeling technique. QSAR models for aniline and phenol derivatives often correlate properties like hydrophobicity with toxicity, and electronic and steric properties with biodegradability nih.govnih.gov. Given the structure of this compound, key input parameters for such models would include its octanol-water partition coefficient (LogKow), vapor pressure, and water solubility. For the related compound 4-phenoxyaniline, a LogKow of 2.96 has been reported, suggesting a moderate potential for partitioning into organic matter apolloscientific.co.uk. The N-methyl group is unlikely to significantly alter this value.
The persistence of a chemical is its resistance to degradation in the environment eag.comcefic-lri.org. This is assessed through a tiered approach, often starting with screening tests for ready biodegradability and moving to more complex simulation studies if necessary smithers.com. Based on data for 4-phenoxyaniline, which is classified as having high persistence in both water/soil and air, it is probable that this compound would also exhibit significant persistence apolloscientific.co.uk. The stability of the diphenyl ether bond, a core feature of the molecule, is a contributing factor. Studies on polybrominated diphenyl ethers (PBDEs), for instance, indicate that while photodegradation can occur, the fundamental ether linkage is relatively stable researchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.comnih.govresearchgate.net.
In soil, the mobility of this compound is predicted to be low. This is based on the low mobility reported for 4-phenoxyaniline, which has a soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 695.2 apolloscientific.co.uk. Such a value indicates strong adsorption to soil organic matter and clay particles, limiting its potential to leach into groundwater mdpi.comresearchgate.netmdpi.comnih.gov. The N-methyl group is not expected to substantially decrease this sorption behavior.
The following tables summarize key environmental fate parameters for structurally related compounds, which can be used to infer the likely properties of this compound.
Table 1: Predicted Environmental Fate Parameters for this compound based on Analogous Compounds
| Parameter | Predicted Value/Behavior for this compound | Basis for Prediction (Analogous Compound) |
| Persistence | ||
| Water/Soil | High | 4-phenoxyaniline apolloscientific.co.uk |
| Air | High | 4-phenoxyaniline apolloscientific.co.uk |
| Bioaccumulation | ||
| Bioaccumulative Potential | Low | 4-phenoxyaniline (LogKow = 2.96) apolloscientific.co.uk |
| Mobility | ||
| Mobility in Soil | Low | 4-phenoxyaniline (Koc = 695.2) apolloscientific.co.uk |
| Biodegradation | ||
| Aerobic Biodegradation | Likely to be slow | N-methylaniline shows some resistance to biodegradation nih.govnih.gov. |
| Anaerobic Biodegradation | Likely to be very slow | N-methylaniline shows no potential for anaerobic biodegradation nih.gov. |
Table 2: Environmental Fate Data for Structurally Similar Compounds
| Compound | LogKow | Water Solubility | Vapor Pressure | Soil Sorption (Koc) | Atmospheric Half-life |
| N-methylaniline | 1.7 | 5600 mg/L | 0.2 mmHg @ 25°C | Low adsorptivity | Susceptible to photooxidation nih.gov |
| 4-phenoxyaniline | 2.96 | Data not available | Data not available | 695.2 | High persistence apolloscientific.co.uk |
| Diphenyl ether | 4.21 | 21 mg/L | 0.02 mmHg @ 25°C | Low mobility | 1.7 days (vapor-phase reaction with hydroxyl radicals) ornl.gov |
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Methodologies for N-Methyl-4-phenoxyaniline and Its Analogues
The synthesis of this compound fundamentally relies on the formation of a carbon-nitrogen (C-N) bond and a carbon-oxygen (C-O) bond, typically through cross-coupling reactions. Future research is intensely focused on making these processes more efficient, sustainable, and economically viable.
Key to this endeavor is the advancement of catalyst systems. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are cornerstones for C-N bond formation and have seen significant evolution. rug.nl Similarly, Ullmann-type reactions, which traditionally use copper catalysts for both C-O and C-N bond formation, are being refined to overcome limitations like harsh reaction conditions and high catalyst loading. umass.eduwikipedia.orgmdpi.com
Modern approaches are exploring novel ligands and catalyst compositions to enhance reaction efficiency and selectivity. For instance, the use of well-defined N-heterocyclic carbene (NHC)–Pd precatalysts has shown promise in improving the scope and efficiency of aryl amination. rsc.orgnih.gov Research is also directed towards using more earth-abundant and less toxic metal catalysts as alternatives to palladium. mdpi.com Furthermore, methodologies that allow for reactions to occur at lower temperatures and with lower catalyst loadings are a significant area of investigation, aiming to reduce the environmental impact and cost of synthesis. mdpi.comorganic-chemistry.org
Exploration of Advanced Computational Techniques for Predictive Structure-Property Relationships
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of molecules like this compound. Advanced techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are being employed to predict the physicochemical properties and potential applications of this compound and its derivatives without the need for extensive empirical synthesis and testing.
DFT calculations allow for the detailed examination of molecular structures, electronic properties, and reaction mechanisms at the atomic level. wikipedia.orgsynarchive.com This insight can be used to predict the stability, reactivity, and spectroscopic characteristics of novel analogues, guiding synthetic efforts toward molecules with desired properties. wikipedia.orgsynarchive.com For instance, DFT can help in understanding the electronic effects of different substituents on the phenoxyaniline (B8288346) core, which is crucial for tuning the performance of the molecule in functional materials.
QSAR models, on the other hand, establish a mathematical relationship between the chemical structure and the biological or chemical activity of a series of compounds. slideshare.net By analyzing a set of known phenoxyaniline derivatives, QSAR can predict the activity of new, unsynthesized analogues, thereby streamlining the design process for specific applications. These computational approaches not only save time and resources but also provide a deeper understanding of the underlying molecular principles that govern the behavior of these compounds.
Integration of this compound into Next-Generation Functional Materials with Enhanced Performance
The unique electronic and structural characteristics of the this compound scaffold make it an attractive building block for a new generation of functional materials. Research in this area is focused on incorporating this moiety into polymers and small molecules for applications in organic electronics and high-performance composites.
Polymers derived from structurally related aniline (B41778) and phenoxazine (B87303) precursors, known as polyaniline (PANI) derivatives, exhibit interesting conductive properties. digitellinc.comresearchgate.netrsc.orgnih.gov These materials are being investigated for use as:
Conductive Polymers: For applications in flexible electronics, sensors, and antistatic coatings. digitellinc.comrsc.orgnih.gov
Corrosion-Resistant Coatings: The electrochemical properties of these polymers can help protect metal surfaces from corrosion. researchgate.net
Organic Light-Emitting Diodes (OLEDs): The diaryl ether amine structure can be part of host materials in phosphorescent OLEDs, contributing to balanced charge injection and transport, which is crucial for high efficiency. researchgate.net
Furthermore, the related class of polyetheramines is utilized as high-performance curing agents for epoxy resins and as key components in polyurea systems. horizonadmixtures.comgoogle.comgoogle.com This suggests that this compound-containing polymers could lead to materials with enhanced toughness, strength, and thermal stability. horizonadmixtures.com The integration of this specific molecule into such polymer backbones is an active area of research aimed at fine-tuning material properties for advanced applications.
Understanding Complex Reaction Networks and Pathways Involving this compound
A deeper mechanistic understanding of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions, minimizing byproducts, and improving yields. Current research is moving beyond simply developing new catalysts to meticulously studying the intricate pathways of the reactions themselves.
For the key C-N and C-O bond-forming reactions, mechanistic studies are elucidating the roles of various components in the catalytic cycle.
Ullmann Condensation: Investigations are ongoing to clarify the precise mechanism, with evidence pointing towards both free radical and ionic pathways involving organocuprate intermediates. slideshare.net Understanding these pathways is key to controlling the reaction's selectivity and expanding its substrate scope under milder conditions. umass.eduwikipedia.orgsynarchive.com
Computational tools are also being used to model reaction pathways, identify transition states, and predict potential side reactions. smu.eduresearchgate.netmdpi.com This knowledge allows chemists to rationally design reaction conditions that favor the desired product and suppress unwanted transformations, leading to more efficient and reliable synthetic routes.
Sustainable and Green Chemical Approaches for this compound Synthesis and Application
In line with the global push for environmental responsibility, a significant future direction for research on this compound is the development of sustainable and green chemical processes. This involves a holistic approach to minimizing the environmental footprint of both the synthesis and the application of the compound.
Key areas of focus in green synthesis include:
Solvent-Free Reactions: The use of techniques like microwave-assisted synthesis can facilitate reactions without a solvent, drastically reducing waste. mdpi.com
Alternative Energy Sources: Microwave irradiation is being explored as an alternative to conventional heating to accelerate reaction times and improve energy efficiency. mdpi.com
Recyclable Catalysts: Developing heterogeneous catalysts or catalyst systems that can be easily recovered and reused is a major goal to reduce waste and cost.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.
Beyond synthesis, the applications of this compound and its derivatives are also being viewed through a sustainability lens. For example, their use in more efficient OLEDs can contribute to energy savings, and their role in creating more durable and long-lasting materials can reduce the need for frequent replacement. The lifecycle of materials containing this compound, from production to disposal, is an emerging area of research interest.
Interactive Data Table: Comparison of Cross-Coupling Methodologies
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Primary Metal Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Reaction Temp. | High (often >150°C) | Lower (can be room temp.) |
| Substrate Scope | Traditionally narrower | Generally broader |
| Ligand Development | Less extensive historically | Highly developed (phosphines, NHCs) |
| Cost of Catalyst | Lower | Higher |
| Key Advantage | Cost-effective for certain applications | High efficiency and broad applicability |
Q & A
Q. What are the recommended safety protocols for handling N-methyl-4-phenoxyaniline in laboratory settings?
When working with this compound, use local exhaust ventilation and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (≥0.35 mm thickness, EN 374 compliance), safety goggles with side shields, and lab coats. Avoid inhalation of dust/fumes using NIOSH-approved respirators with organic vapor cartridges. Post-handling, wash exposed skin thoroughly and avoid contact with soft lenses, which may absorb irritants .
Q. How can researchers verify the purity of synthesized this compound?
Purity assessment typically involves high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) and compare peaks to reference data from authoritative databases like NIST Chemistry WebBook. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., N-methyl, phenoxy) .
Q. What solvent systems are compatible with this compound for reaction optimization?
The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or ethyl acetate. Conduct solubility tests under inert atmospheres to avoid oxidation. For chromatographic purification, use silica gel columns with hexane/ethyl acetate gradients, adjusting ratios based on TLC retention factors .
Advanced Research Questions
Q. How should researchers address contradictory spectral data during structural elucidation?
Contradictions in NMR or mass spectra may arise from impurities, tautomerism, or residual solvents. Employ deuterated solvents for NMR to minimize interference. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. If tautomers are suspected, perform variable-temperature NMR or computational modeling (DFT) to assess energy barriers .
Q. What strategies are effective in mitigating byproduct formation during this compound synthesis?
Byproducts often stem from incomplete methylation or oxidative coupling. Optimize reaction conditions by:
- Using excess methyl iodide in the presence of a base (e.g., KCO) under dry conditions.
- Adding radical inhibitors (e.g., BHT) to suppress dimerization.
- Monitoring reaction progress via inline FTIR or LC-MS to terminate at optimal yield .
Q. How can researchers design experiments to study the compound’s potential as a ligand in coordination chemistry?
Screen metal salts (e.g., Cu(II), Pd(II)) in varying stoichiometries under reflux conditions. Characterize complexes using single-crystal X-ray diffraction (SCXRD) and electron paramagnetic resonance (EPR) spectroscopy. Compare stability constants via potentiometric titrations and DFT calculations to predict binding affinities .
Q. What analytical approaches resolve discrepancies in reported melting points for this compound derivatives?
Variations may arise from polymorphic forms or hygroscopicity. Perform differential scanning calorimetry (DSC) to identify phase transitions and hot-stage microscopy to observe crystallization behavior. Use dynamic vapor sorption (DVS) to assess hygroscopicity and control humidity during measurements .
Methodological Notes
- Safety Compliance : Adhere to REACH and OSHA guidelines for hazardous chemical handling .
- Data Validation : Cross-reference spectral libraries (NIST, PubChem) and replicate experiments to ensure reproducibility .
- Ethical Standards : Document all procedures in lab notebooks with timestamps and raw data backups to meet peer-review criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
